molecular formula C17H18FN3O B5769335 1-(4-fluorobenzoyl)-4-(4-pyridinylmethyl)piperazine

1-(4-fluorobenzoyl)-4-(4-pyridinylmethyl)piperazine

Cat. No. B5769335
M. Wt: 299.34 g/mol
InChI Key: YKRLEIDVUWZBOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, involves steps like reductive amination, amide hydrolysis, and N-alkylation. These processes highlight the complexity and precision required in synthesizing such molecules (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 1-(4-fluorobenzoyl)-4-(4-pyridinylmethyl)piperazine has been determined using techniques like X-ray analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate shows the piperazine ring adopts a chair conformation, providing insights into the spatial arrangement of atoms in such compounds (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions, such as the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involve condensation reactions that illustrate the reactivity of the piperazine ring and its derivatives. These reactions contribute to understanding the compound's chemical properties and potential as a ligand for receptors (C. Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provide insights into the conformation and stability of the piperazine-based compounds. The piperazine ring's chair conformation and dihedral angles with the benzene ring are crucial for understanding the compound's physical characteristics (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their ability to act as ligands for dopamine receptors, are significant for pharmaceutical applications. Compounds like the novel 4-(4-fluorobenzoyl)piperidine derivatives show high affinities for central 5-HT2A receptors, highlighting their potential in drug development (O. Diouf et al., 1999).

properties

IUPAC Name

(4-fluorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-16-3-1-15(2-4-16)17(22)21-11-9-20(10-12-21)13-14-5-7-19-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRLEIDVUWZBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

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